REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([NH:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([OH:17])=[O:16])=[CH:6][CH:5]=[CH:4][C:3]=1[C:18]([F:21])([F:20])[F:19].CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO>O>[CH3:1][C:2]1[C:7]([NH:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([OH:17])=[O:16])=[CH:6][CH:5]=[CH:4][C:3]=1[C:18]([F:20])([F:19])[F:21] |f:0.1|
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was agitated for about 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at less than 30° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at less than 30° C
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
The filtered solids were washed with about 1 L of water
|
Type
|
FILTRATION
|
Details
|
The precipitated Flunixin was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 0.5 L of water
|
Type
|
CUSTOM
|
Details
|
dried at about 50-60° C. to a moisture content of less than 1%
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.4 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 7.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([NH:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([OH:17])=[O:16])=[CH:6][CH:5]=[CH:4][C:3]=1[C:18]([F:21])([F:20])[F:19].CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO>O>[CH3:1][C:2]1[C:7]([NH:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([OH:17])=[O:16])=[CH:6][CH:5]=[CH:4][C:3]=1[C:18]([F:20])([F:19])[F:21] |f:0.1|
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was agitated for about 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at less than 30° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at less than 30° C
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
The filtered solids were washed with about 1 L of water
|
Type
|
FILTRATION
|
Details
|
The precipitated Flunixin was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 0.5 L of water
|
Type
|
CUSTOM
|
Details
|
dried at about 50-60° C. to a moisture content of less than 1%
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.4 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 7.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |